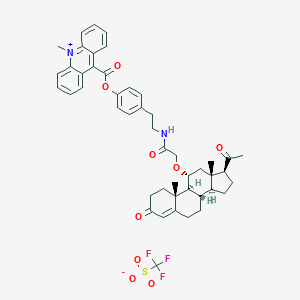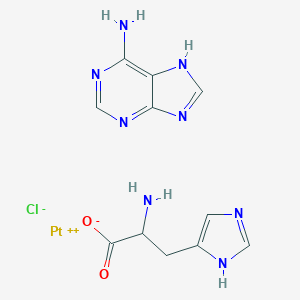
4-Fluorobenzol-1,2-diamin
Übersicht
Beschreibung
4-Fluorobenzene-1,2-diamine (4-FBD) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as a reagent in organic synthesis, and as a catalyst in biochemical reactions. 4-FBD has a molecular formula of C6H8FN2 and is composed of three aromatic rings, two amine groups, and one fluorine atom. This compound has been studied extensively due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthese von Antikrebsmitteln
4-Fluorobenzol-1,2-diamin wird als Schlüsselzwischenprodukt bei der Synthese von Antikrebsmitteln verwendet . Die spezifischen Medikamente werden nicht genannt, aber dies zeigt seine Bedeutung in der medizinischen Chemie.
Synthese von Benzimidazol-Derivaten
Diese Verbindung wird auch bei der Synthese von Benzimidazol-Derivaten verwendet . Benzimidazole sind eine Klasse von Verbindungen mit einer breiten Palette von Anwendungen, darunter antifungale, antiparasitäre und Antikrebsaktivitäten.
Synthese von Chinoxalin-Derivaten
Chinoxalin-Derivate können unter Verwendung von this compound synthetisiert werden . Chinoxaline sind heterozyklische Verbindungen, die wegen ihrer potenziellen antimikrobiellen und Antikrebsaktivitäten untersucht wurden.
Synthese von 1-H-1,5-Benzodiazepin-Derivaten
1-H-1,5-Benzodiazepine, die unter Verwendung von this compound synthetisiert werden können, sind eine Klasse von Verbindungen, die wegen ihrer potenziellen Verwendung bei der Behandlung verschiedener neurologischer Störungen untersucht wurden .
Pharmazeutisches Zwischenprodukt
This compound wird als pharmazeutisches Zwischenprodukt verwendet . Das bedeutet, dass es bei der Herstellung verschiedener pharmazeutischer Medikamente verwendet wird, obwohl die spezifischen Medikamente nicht genannt werden.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Fluorobenzene-1,2-diamine is primarily used as an intermediate in the synthesis of anti-cancer drugs such as Xidabenamine, Benzimidazole, Quinoxaline, and 1-H-1,5-Benzodiazepine . These compounds target various cellular processes and structures, disrupting their normal function and leading to cell death.
Mode of Action
It is known that it interacts with its targets through chemical reactions during the synthesis of the aforementioned anti-cancer drugs . The presence of the fluorine atom and the two amine groups in the molecule likely play crucial roles in these interactions.
Biochemical Pathways
The biochemical pathways affected by 4-Fluorobenzene-1,2-diamine are largely dependent on the specific anti-cancer drug that it is used to synthesize . For instance, Benzimidazole derivatives are known to interfere with microtubule formation, disrupting cell division and leading to cell death .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 4-Fluorobenzene-1,2-diamine are largely dependent on the specific anti-cancer drug that it is used to synthesize . Generally, these drugs work by disrupting essential cellular processes, leading to cell death and the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of 4-Fluorobenzene-1,2-diamine can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place . Additionally, it is slightly soluble in water, which could impact its distribution in the body .
Biochemische Analyse
Biochemical Properties
It is known that fluorinated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the fluorinated compound and the biomolecules involved .
Cellular Effects
It is known that fluorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that fluorinated compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that fluorinated compounds can have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that fluorinated compounds can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that fluorinated compounds can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that fluorinated compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWNOOZQVJONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190145 | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367-31-7 | |
| Record name | 4-Fluoro-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the research for 4-Fluorobenzene-1,2-diamine?
A1: The research highlights a novel three-step synthesis method for 4-Fluorobenzene-1,2-diamine starting with 4-fluoroaniline. This method boasts a 68.6% yield, which is deemed significant due to its potential for industrial-scale production. The researchers emphasize that this new process offers advantages in terms of cost-effectiveness and product stability compared to previous methods [].
Q2: Could you elaborate on the characterization methods employed to confirm the structure of the synthesized 4-Fluorobenzene-1,2-diamine?
A2: The researchers utilized two primary analytical techniques to confirm the identity of the synthesized product: 1H NMR (proton nuclear magnetic resonance) and MS (mass spectrometry) []. These techniques provide complementary structural information, with 1H NMR offering insights into the hydrogen atom arrangement within the molecule and MS determining the mass-to-charge ratio, which helps confirm the molecular formula.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)



